Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a bromo group, and a methoxy group. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Bromo Group: The bromo group is introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromo group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromo group can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products:
- Substituted piperidine derivatives
- Oxo derivatives
- Dehalogenated products
Scientific Research Applications
Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.
Chemical Synthesis: The compound is utilized in various organic synthesis reactions to create complex molecules with potential therapeutic and industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions can vary based on the structure of the final synthesized compound and its intended use.
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Comparison:
Structural Differences: The presence of different substituents (e.g., ethoxy, azido, pyrazolyl) on the piperidine ring distinguishes these compounds from tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their chemical behavior and applications.
Applications: While all these compounds are used as intermediates in organic synthesis, their specific applications may differ based on their unique chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABSVRNTVKCRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635347 | |
Record name | tert-Butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-26-2 | |
Record name | tert-Butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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